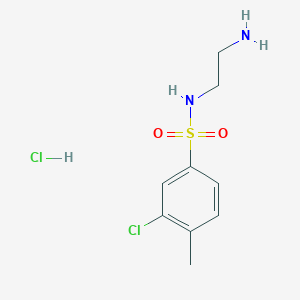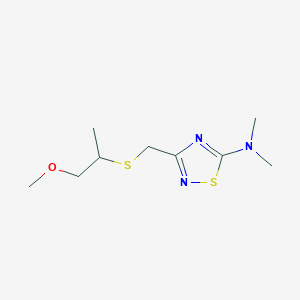
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate in lab experiments is its relatively simple synthesis method. However, its limited solubility in aqueous solutions and low stability may pose challenges for its use in certain experiments.
Orientations Futures
Future research on Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate could focus on further elucidating its mechanism of action, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more stable and soluble derivatives of this compound could expand its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential biological activities in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole-3-carboxylic acid with cyclopropylamine, followed by the reaction with thionyl chloride and 4-cyclopropyl-1,3-thiazole-5-carbonyl chloride. The final step involves the addition of methyl iodide to obtain the methyl ester of this compound.
Applications De Recherche Scientifique
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate has been studied for its potential therapeutic activities, including its anticancer, antitumor, and antiproliferative effects. It has also been investigated for its potential use as a neuroprotective agent, as well as its ability to inhibit inflammation and oxidative stress.
Propriétés
IUPAC Name |
methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)12-8-19(13-5-3-2-4-11(12)13)16(20)15-14(10-6-7-10)18-9-23-15/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVNNLCLHAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C(=O)C3=C(N=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
